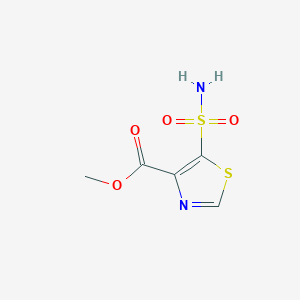Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
CAS No.: 89502-04-5
Cat. No.: VC7809662
Molecular Formula: C5H6N2O4S2
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89502-04-5 |
|---|---|
| Molecular Formula | C5H6N2O4S2 |
| Molecular Weight | 222.2 g/mol |
| IUPAC Name | methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C5H6N2O4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10) |
| Standard InChI Key | BPLOHXUVMDRKPV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC=N1)S(=O)(=O)N |
| Canonical SMILES | COC(=O)C1=C(SC=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate belongs to the thiazole family, a class of heterocyclic compounds distinguished by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₅H₆N₂O₄S₂, with a molecular weight of 222.242 g/mol and an exact mass of 221.977 g/mol . Key structural features include:
-
A thiazole ring (positions 1–3) providing aromatic stability and electronic diversity.
-
A sulfamoyl group (-SO₂NH₂) at position 5, contributing to hydrogen-bonding capacity and electrophilic reactivity.
-
A methyl carboxylate ester (-COOCH₃) at position 4, enhancing solubility in organic solvents.
Physicochemical Metrics
| Property | Value |
|---|---|
| Molecular Weight | 222.242 g/mol |
| Exact Mass | 221.977 g/mol |
| Polar Surface Area (PSA) | 135.97 Ų |
| LogP (Partition Coefficient) | 1.358 |
The relatively high PSA (135.97 Ų) suggests strong polarity, likely due to the sulfamoyl and carboxylate groups, while the moderate LogP value indicates balanced lipophilicity .
Synthesis and Production Strategies
Synthetic Routes
The synthesis of methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves sequential functionalization of a thiazole precursor. A plausible route includes:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions.
-
Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride (H₂NSO₂Cl) or sulfamic acid derivatives.
-
Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic or dehydrating conditions.
Key challenges include regioselectivity in sulfamoylation and avoiding over-functionalization of the thiazole ring. Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Industrial Scalability
-
Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.
-
Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate sulfamoylation.
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
-
Sulfamoyl Group: Participates in nucleophilic substitution (e.g., with amines to form sulfonamides).
-
Carboxylate Ester: Undergoes hydrolysis to carboxylic acids or transesterification.
-
Thiazole Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.
Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Sulfonamide Formation | Aniline, DCM, RT | N-Phenylsulfonamide derivative |
| Ester Hydrolysis | NaOH, H₂O, reflux | 5-Sulfamoylthiazole-4-carboxylic acid |
| Ring Functionalization | HNO₃, H₂SO₄, 0°C | Nitro-substituted analog |
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate | Chlorosulfonyl (-SO₂Cl) vs. sulfamoyl | Higher electrophilicity |
| Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | Ring substitution pattern | Varied enzyme inhibition |
| Methyl 5-formyl-1,3-thiazole-4-carboxylate | Aldehyde (-CHO) vs. sulfamoyl | Intermediate in drug synthesis |
The sulfamoyl group’s hydrogen-bonding capacity distinguishes methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate, enabling stronger target binding compared to chlorosulfonyl or formyl analogues .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with biological targets like DHPS or tubulin.
-
Derivative Libraries: Synthesize analogs with modified sulfamoyl substituents.
-
Formulation Development: Explore prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume